molecular formula C16H12FN3O2S B11056629 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 878420-82-7

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B11056629
CAS No.: 878420-82-7
M. Wt: 329.4 g/mol
InChI Key: ZUPPEAAJSNIYNW-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of three main components

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).

    Medicine: Explored as a scaffold for drug development.

    Industry: Limited applications due to its complexity.

Mechanism of Action

    Targets: The compound likely interacts with enzymes, receptors, or other biomolecules due to its structural features.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The combination of benzodioxin, triazole, and thione groups makes this compound unique.

    Similar Compounds: Other triazole-based compounds, such as antifungal drugs and herbicides.

Properties

CAS No.

878420-82-7

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-1-10(2-4-11)15-18-19-16(23)20(15)12-5-6-13-14(9-12)22-8-7-21-13/h1-6,9H,7-8H2,(H,19,23)

InChI Key

ZUPPEAAJSNIYNW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC=C(C=C4)F

solubility

43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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